M+1 Mass Shift Enables Unambiguous Quantitation of L-Alanine in Complex Matrices
L-Alanine-2-d exhibits a defined +1 Da mass shift (M+1) relative to unlabeled L-alanine (monoisotopic mass 89.05 Da) . This shift is the minimal isotopic offset required for effective isotope dilution mass spectrometry (IDMS). In contrast, L-alanine-d₃ and L-alanine-d₇ introduce larger +3 and +7 Da shifts, respectively, which can complicate MS/MS fragmentation analysis and require broader mass window scanning [1]. The M+1 shift of L-Alanine-2-d minimizes spectral overlap with naturally occurring M+1 isotopomers from other co-eluting compounds, enhancing signal-to-noise ratio in complex biological samples such as plasma or cell lysates [2].
| Evidence Dimension | Mass spectrometric shift (relative to unlabeled L-alanine) |
|---|---|
| Target Compound Data | +1 Da (M+1) |
| Comparator Or Baseline | Unlabeled L-alanine: 0 Da; L-Alanine-d₃: +3 Da; L-Alanine-d₇: +7 Da |
| Quantified Difference | L-Alanine-2-d provides the minimal +1 Da offset; L-Alanine-d₃ and L-Alanine-d₇ introduce +3 Da and +7 Da offsets respectively |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS analysis |
Why This Matters
The M+1 shift is optimal for LC-MS/MS multiple reaction monitoring (MRM) workflows where minimal mass difference reduces ion suppression and simplifies calibration curve preparation.
- [1] PubChem. (n.d.). L-Alanine-d3 (CID 16212189). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
